Ethyl 5-phenylnicotinate

Descripción general

Descripción

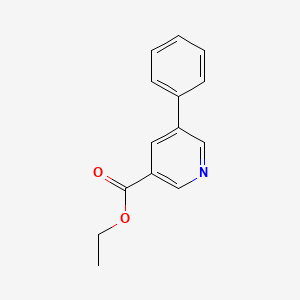

Ethyl 5-phenylnicotinate is an organic compound with the molecular formula C14H13NO2. It is an ester derivative of nicotinic acid, where the ethyl group is attached to the carboxyl group and a phenyl group is attached to the 5-position of the pyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 5-phenylnicotinate can be synthesized through several methods. One common approach involves the esterification of 5-phenylnicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the multicomponent condensation reaction, where ethyl β-(morpholin-4-yl)crotonate reacts with cyanothioacetamides in ethanol at room temperature. This reaction forms the intermediate adduct, which undergoes intramolecular cyclization to yield the desired ester .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 5-phenylnicotinate undergoes various chemical reactions, including:

Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Reduction: Carried out using LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Substitution: Amines or other nucleophiles are used in the presence of a base such as triethylamine (TEA) to facilitate the substitution reaction.

Major Products Formed

Hydrolysis: 5-phenylnicotinic acid and ethanol.

Reduction: 5-phenylnicotinyl alcohol.

Substitution: Amides or other substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

While "Ethyl 5-phenylnicotinate" is not directly discussed in the provided search results, some related compounds and concepts can be explored for potential applications:

1. As a Vasodilator:

- Ethyl nicotinate is used in medicine as a local vasodilator in creams, ointments, and pomades at a concentration of 1 to 2% . It is also prescribed for some rheumatic affections and used to treat sprains, wrenches, muscular pains, and tendonitis due to its rubefacient properties .

2. As a Building Block for Nicotine Synthesis:

- Ethyl nicotinate can be reacted with N-vinylpyrrolidone in the preparation of racemic nicotine .

- The resulting nicotine can be used as an active pharmaceutical ingredient to treat nicotine abuse and dependency, as well as other diseases related to disorders of the nervous system, such as Tourette’s syndrome, Alzheimer’s disease, and schizophrenia . Nicotine can be administered through gums, creams, transdermal patches, tablets, nasal sprays, and electronic cigarettes . It is also used in agriculture as a plant protectant or pesticide against aphids .

3. As an Antimicrobial Agent:

- Research has indicated that ethyl 2-chloro-4-phenylnicotinate exhibits notable antimicrobial activity against various bacterial strains.

4. As a Precursor for Pyridine Derivatives with Biological and Pharmacological Activities:

- Pyridine derivatives, in general, show a wide range of biological and pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, antioxidant, antimitotic, acaricidal, insecticidal, and antimicrobial activities .

- Specific pyridine derivatives, such as Ethyl-6-amino-5-cyano-2-methyl-4-((1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl) nicotinate, have been synthesized and characterized .

Mecanismo De Acción

The mechanism of action of ethyl 5-phenylnicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active 5-phenylnicotinic acid, which then interacts with its target. The phenyl group enhances the compound’s binding affinity and selectivity towards certain receptors, contributing to its biological activity .

Comparación Con Compuestos Similares

Ethyl 5-phenylnicotinate can be compared with other similar compounds, such as:

Ethyl nicotinate: Lacks the phenyl group, resulting in different reactivity and biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.

5-Phenylnicotinic acid: The free acid form, which has different solubility and reactivity compared to the ester derivatives.

This compound is unique due to the presence of both the ethyl ester and phenyl groups, which confer distinct chemical and biological properties .

Actividad Biológica

Ethyl 5-phenylnicotinate is a compound derived from nicotinic acid, known for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 217.25 g/mol

- IUPAC Name : this compound

The compound features a nicotinic acid backbone with an ethyl ester and a phenyl group, contributing to its solubility and biological activity.

Pharmacological Activities

-

Antioxidant Activity

- This compound exhibits significant antioxidant properties, which can mitigate oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

-

Anti-inflammatory Effects

- Research indicates that the compound may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

-

Neuroprotective Properties

- Studies have shown that this compound can enhance neuronal survival under stress conditions, indicating its potential role in neurodegenerative disease management.

-

Anticancer Activity

- Preliminary data suggest that the compound may possess cytotoxic effects against certain cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The mechanisms likely involve apoptosis induction and inhibition of cell proliferation.

The biological effects of this compound are mediated through several pathways:

- Sirtuin Activation : The compound may enhance sirtuin activity, which is implicated in longevity and cellular stress responses.

- NAD+ Metabolism : By influencing nicotinamide adenine dinucleotide (NAD+) levels, it can modulate metabolic processes linked to energy homeostasis and cellular repair mechanisms.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated a significant reduction in neuronal loss and improved cognitive function compared to control groups. This suggests potential applications in treating conditions like Alzheimer's disease.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that this compound induced apoptosis in HepG2 cells. Flow cytometry analysis revealed increased annexin V positivity, indicating early apoptotic changes. This study highlights the compound's potential as an adjunct in cancer therapy.

Propiedades

IUPAC Name |

ethyl 5-phenylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-17-14(16)13-8-12(9-15-10-13)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZIRMLODMPLLRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.